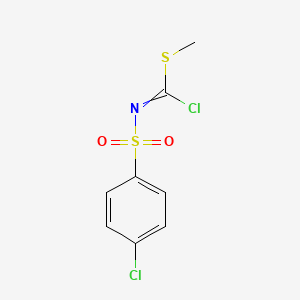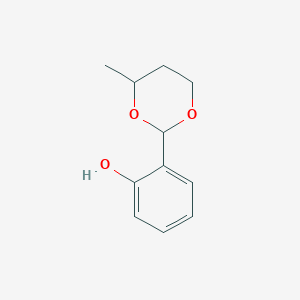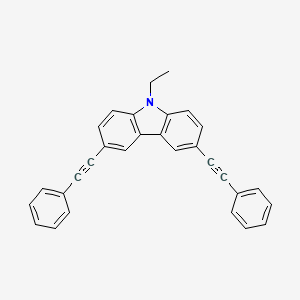
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, photonics, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole, which is then functionalized at the 3 and 6 positions.
Sonogashira Coupling: The phenylethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole in various applications involves its ability to participate in π-π interactions, electron transfer processes, and its role as a chromophore. The molecular targets and pathways depend on the specific application, such as interaction with biological targets in medicinal chemistry or charge transport in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: Lacks the phenylethynyl groups, leading to different electronic properties.
3,6-Di(phenylethynyl)carbazole: Lacks the ethyl group at the 9-position, affecting its solubility and reactivity.
9-Phenylcarbazole: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is unique due to the presence of both ethyl and phenylethynyl groups, which confer specific electronic, optical, and solubility properties that are advantageous in various applications.
Propiedades
Número CAS |
62913-25-1 |
|---|---|
Fórmula molecular |
C30H21N |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
9-ethyl-3,6-bis(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C30H21N/c1-2-31-29-19-17-25(15-13-23-9-5-3-6-10-23)21-27(29)28-22-26(18-20-30(28)31)16-14-24-11-7-4-8-12-24/h3-12,17-22H,2H2,1H3 |
Clave InChI |
XKPJKVHCKXBQPJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)


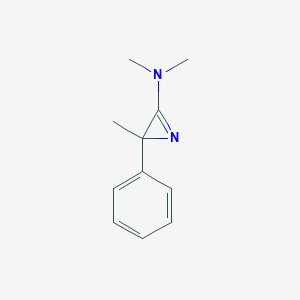
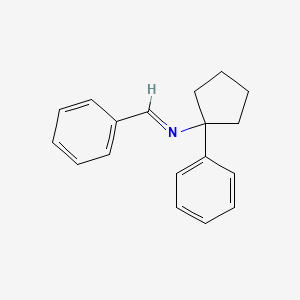
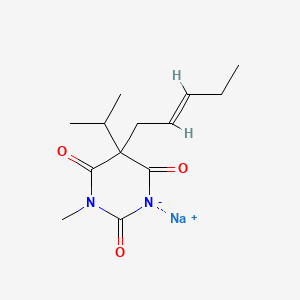

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
